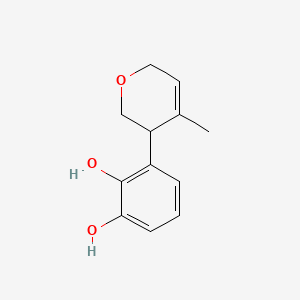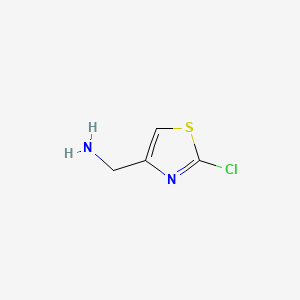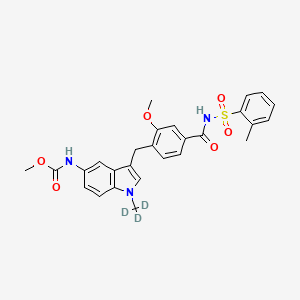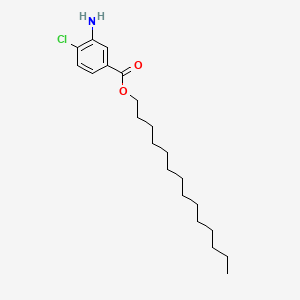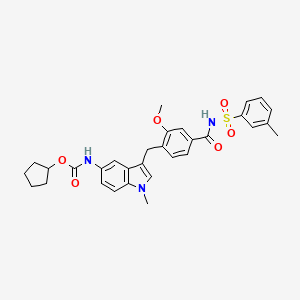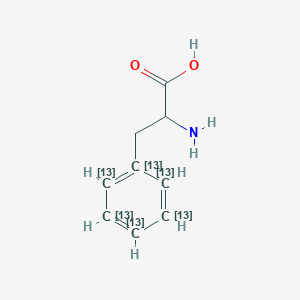
L-苯丙氨酸(环-13C6)
概述
描述
L-Phenylalanine-13C6, also known as (S)-2-Amino-3-phenylpropionic acid-13C6, is a stable isotope-labeled compound of L-Phenylalanine. This compound is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic processes. The “13C6” label indicates that six carbon atoms in the phenyl ring are replaced with the carbon-13 isotope, making it useful for tracing and studying metabolic pathways in scientific research .
科学研究应用
L-Phenylalanine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of phenylalanine.
Biology: Employed in studies of protein synthesis and amino acid metabolism.
作用机制
L-Phenylalanine-13C6 exerts its effects by participating in the same metabolic pathways as unlabeled L-Phenylalanine. It is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled compound allows researchers to trace these pathways and study the kinetics and distribution of phenylalanine and its metabolites in biological systems . The molecular targets include enzymes like phenylalanine hydroxylase and aromatic amino acid decarboxylase .
Similar Compounds:
L-Tyrosine-13C6: Another labeled amino acid used to study metabolic pathways.
L-Phenylalanine-d5: A deuterium-labeled version of phenylalanine used in similar research applications.
L-Tryptophan-13C11: A labeled aromatic amino acid used to study protein synthesis and metabolism.
Uniqueness: L-Phenylalanine-13C6 is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .
安全和危害
未来方向
生化分析
Biochemical Properties
L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .
Cellular Effects
L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .
Molecular Mechanism
The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.
Metabolic Pathways
L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .
Transport and Distribution
L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .
准备方法
Synthetic Routes and Reaction Conditions: L-Phenylalanine-13C6 is synthesized through a multi-step chemical process that involves the incorporation of carbon-13 isotopes into the phenyl ring of L-Phenylalanine. The synthesis typically starts with commercially available carbon-13 labeled benzene, which undergoes a series of reactions including nitration, reduction, and amination to form the labeled phenylalanine .
Industrial Production Methods: Industrial production of L-Phenylalanine-13C6 involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to incorporate carbon-13 labeled glucose into the phenylalanine biosynthesis pathway, resulting in the production of L-Phenylalanine-13C6. The compound is then purified through various chromatographic techniques to achieve high purity .
化学反应分析
Types of Reactions: L-Phenylalanine-13C6 undergoes several types of chemical reactions, including:
Oxidation: Conversion to L-Tyrosine-13C6 through hydroxylation.
Reduction: Reduction of the carboxyl group to form phenylethylamine-13C6.
Substitution: Halogenation of the phenyl ring to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as phenylalanine hydroxylase in the presence of tetrahydrobiopterin and oxygen.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenation reactions typically use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
L-Tyrosine-13C6: Formed through hydroxylation.
Phenylethylamine-13C6: Formed through reduction.
Halogenated derivatives: Formed through substitution reactions.
属性
| { "Design of the Synthesis Pathway": "The synthesis of L-Phenylalanine (ring-13C6) can be achieved through the incorporation of 13C labeled carbon atoms into the phenylalanine molecule. This can be accomplished by using a starting material that contains a 13C labeled carbon atom and subsequently incorporating it into the phenylalanine molecule through a series of chemical reactions.", "Starting Materials": [ "Benzene (ring-13C6)", "Bromine", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "L-Phenylalanine methyl ester" ], "Reaction": [ "Bromination of benzene (ring-13C6) using bromine and a Lewis acid catalyst to yield bromobenzene (ring-13C6)", "Nitration of bromobenzene (ring-13C6) using nitric acid and sulfuric acid to yield 4-bromonitrobenzene (ring-13C6)", "Reduction of 4-bromonitrobenzene (ring-13C6) using sodium borohydride to yield 4-bromoaniline (ring-13C6)", "Acetylation of 4-bromoaniline (ring-13C6) using acetic anhydride and a Lewis acid catalyst to yield N-acetyl-4-bromoaniline (ring-13C6)", "Alkylation of N-acetyl-4-bromoaniline (ring-13C6) using methylamine and sodium hydroxide to yield N-acetyl-4-(methylamino)aniline (ring-13C6)", "Removal of the acetyl group from N-acetyl-4-(methylamino)aniline (ring-13C6) using hydrochloric acid to yield 4-(methylamino)aniline (ring-13C6)", "Reductive amination of 4-(methylamino)aniline (ring-13C6) using formaldehyde and sodium cyanoborohydride to yield L-Phenylalanine methyl ester (ring-13C6)", "Hydrolysis of L-Phenylalanine methyl ester (ring-13C6) using hydrochloric acid to yield L-Phenylalanine (ring-13C6) with incorporated 13C labeled carbon atoms." ] } | |
CAS 编号 |
180268-82-0 |
分子式 |
C9H11NO2 |
分子量 |
171.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI 键 |
COLNVLDHVKWLRT-KILZIXFTSA-N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
同义词 |
(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 (Mixture of Diastereomers)](/img/structure/B588690.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)


